molecular formula C7H10O2 B13553246 rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans CAS No. 79091-89-7

rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans

Cat. No.: B13553246
CAS No.: 79091-89-7
M. Wt: 126.15 g/mol
InChI Key: ZMPDMVMEGRLDBH-PHDIDXHHSA-N
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Description

rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans: is a chiral compound with significant interest in various fields of chemistry and industry. This compound features a cyclobutane ring with an ethenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization, can yield the desired compound . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to separate and purify the racemic mixture .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethenyl and carboxylic acid groups, which are reactive under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the ethenyl group to form corresponding carboxylic acids or ketones.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans is unique due to its specific combination of a cyclobutane ring with an ethenyl and carboxylic acid group. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for various applications in research and industry.

Properties

CAS No.

79091-89-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-2-5-3-4-6(5)7(8)9/h2,5-6H,1,3-4H2,(H,8,9)/t5-,6-/m1/s1

InChI Key

ZMPDMVMEGRLDBH-PHDIDXHHSA-N

Isomeric SMILES

C=C[C@@H]1CC[C@H]1C(=O)O

Canonical SMILES

C=CC1CCC1C(=O)O

Origin of Product

United States

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